Nipradilol
Vue d'ensemble
Description
Le Nipradilol est un composé synthétique connu pour sa double action en tant qu’antagoniste des récepteurs bêta-adrénergiques et donneur d’oxyde nitrique. Il est principalement utilisé dans le traitement des maladies cardiovasculaires et du glaucome en raison de ses propriétés vasodilatatrices . La formule chimique du this compound est C₁₅H₂₂N₂O₆, et il a une masse moléculaire de 326,35 g/mol .
Applications De Recherche Scientifique
Nipradilol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenoceptor antagonism and nitric oxide donation.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving nitric oxide.
Medicine: Primarily used in the treatment of glaucoma and cardiovascular diseases. .
Industry: Utilized in the development of ophthalmic solutions and cardiovascular drugs.
Mécanisme D'action
Le Nipradilol exerce ses effets par le biais de deux mécanismes :
Antagonisme des récepteurs bêta-adrénergiques : Il bloque les récepteurs bêta-adrénergiques, réduisant la fréquence cardiaque et la pression artérielle.
Donation d’oxyde nitrique : Le this compound donne de l’oxyde nitrique, conduisant à une vasodilatation et à une amélioration du flux sanguin
Cibles moléculaires et voies :
Récepteurs bêta-adrénergiques : Le this compound cible les récepteurs bêta-adrénergiques dans le système cardiovasculaire.
Voie de l’oxyde nitrique : Il active la voie de l’oxyde nitrique, conduisant à la production de monophosphate cyclique de guanosine (GMPc) et à une vasodilatation consécutive
Composés similaires :
Timolol : Un autre antagoniste des récepteurs bêta-adrénergiques utilisé dans le traitement du glaucome.
Bunazosine : Un antagoniste des récepteurs alpha-1 adrénergiques présentant des propriétés vasodilatatrices similaires.
Nitroprussiate de sodium : Un donneur d’oxyde nitrique utilisé dans les urgences hypertensives
Unicité du this compound : L’unicité du this compound réside dans sa double action en tant qu’antagoniste des récepteurs bêta-adrénergiques et donneur d’oxyde nitrique. Ce double mécanisme fournit un effet synergique, ce qui le rend très efficace dans le traitement d’affections telles que le glaucome et les maladies cardiovasculaires .
Analyse Biochimique
Biochemical Properties
Nipradilol interacts with various enzymes and proteins. It induces the expression of peroxiredoxin 2 through the activation of the Foxo3a transcription factor . This interaction plays a significant role in protecting trabecular meshwork cells from oxidative stress .
Cellular Effects
This compound has a protective effect on retinal ganglion cells (RGCs). This is mediated by S-nitrosylation of antioxidative-related Keap1 protein due to its nitric oxide (NO)-donating effect . It also promotes axon outgrowth in cat RGCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through S-nitrosylation of PTEN, which results in the accumulation of phosphatidylinositol (3, 4, 5) triphosphate (PIP3) and the activation of Akt/mammalian target of rapamycin (mTOR) signaling .
Temporal Effects in Laboratory Settings
It has been demonstrated that this compound has a protective effect against oxidative stress in trabecular meshwork cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to promote axon outgrowth in cat retinal ganglion cells .
Metabolic Pathways
It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein .
Transport and Distribution
It is known to have a protective effect on retinal ganglion cells, suggesting it may be distributed in the retina .
Subcellular Localization
It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein, suggesting it may be localized in the nucleus where these proteins are typically found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Nipradilol peut être synthétisé à partir de (3R)- ou (3S)-3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran par glycidylation et amination . Le processus implique les étapes suivantes :
Estérification : Le composé de départ (3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran) est estérifié à l’aide de (L)-N-mésylphénylalanine en présence d’un agent de condensation tel que la dicyclohexylcarbodiimide.
Hydrolyse : L’ester est ensuite hydrolysé pour obtenir le composé (3R)-8-hydroxy optiquement actif.
Glycidylation et amination : Le composé hydroxy subit une glycidylation suivie d’une amination pour donner du this compound.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Le processus implique un contrôle strict des conditions de réaction pour assurer un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Nipradilol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des composés nitro correspondants.
Réduction : La réduction du this compound conduit à la formation de dérivés d’amine.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe nitrate.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des composés nitro, des dérivés d’amine et des composés de this compound substitués .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l’antagonisme des récepteurs bêta-adrénergiques et la donation d’oxyde nitrique.
Biologie : Investigated for its effects on cellular signaling pathways, particularly those involving nitric oxide.
Médecine : Principalement utilisé dans le traitement du glaucome et des maladies cardiovasculaires. .
Industrie : Utilisé dans le développement de solutions ophtalmiques et de médicaments cardiovasculaires.
Comparaison Avec Des Composés Similaires
Timolol: Another beta-adrenoceptor antagonist used in glaucoma treatment.
Bunazosin: An alpha-1 adrenoceptor antagonist with similar vasodilating properties.
Sodium Nitroprusside: A nitric oxide donor used in hypertensive emergencies
Uniqueness of Nipradilol: this compound’s uniqueness lies in its dual action as both a beta-adrenoceptor antagonist and a nitric oxide donor. This dual mechanism provides a synergistic effect, making it highly effective in treating conditions like glaucoma and cardiovascular diseases .
Propriétés
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPLEZZPVJJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868615 | |
Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81486-22-8 | |
Record name | Nipradilol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipradilol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIPRADILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of nipradilol?
A1: this compound interacts with multiple targets within the body. It acts as a non-selective antagonist of both α- and β-adrenergic receptors, meaning it blocks the action of adrenaline and noradrenaline at these receptors [, , ]. Furthermore, this compound demonstrates nitric oxide (NO) releasing capabilities, contributing to its vasodilatory effects [, , ].
Q2: How does this compound's α-adrenergic blocking activity contribute to its effects?
A2: By blocking α1-adrenergic receptors, this compound prevents the vasoconstriction typically induced by these receptors. This results in relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure [, , ].
Q3: How does this compound's nitric oxide (NO) releasing property contribute to its overall effect?
A3: The nitroxy group in this compound's structure enables it to release NO, a potent vasodilator. This NO-mediated vasodilation complements its α1-blocking activity, further contributing to its hypotensive effect and potentially improving blood flow in various tissues [, , , ].
Q4: Does this compound affect cardiac contractility?
A4: While this compound's β-blocking action could potentially decrease contractility, studies show that it can improve cardiac function in certain situations. For instance, it has been shown to attenuate left ventricular remodeling following myocardial infarction, suggesting a protective effect on cardiac function [, , ].
Q5: What is the role of this compound in modulating myocardial energy metabolism during ischemia?
A5: Studies suggest that this compound, in addition to its β-blocking effect, might improve myocardial energy metabolism during the early stages of ischemia. This could be attributed to a combined effect of reduced myocardial oxygen demand and potential preservation of mitochondrial function [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: this compound's molecular formula is C19H24N2O6, and its molecular weight is 376.41 g/mol.
Q7: How does the nitroxy group contribute to the pharmacological activity of this compound?
A7: The nitroxy group is essential for the nitric oxide (NO) releasing activity of this compound. This NO release contributes significantly to its vasodilatory effects. Studies comparing this compound to its denitrated derivative demonstrate a loss of vasodilating activity in the absence of the nitroxy group [, ].
Q8: What is the significance of the different isomers of this compound?
A8: this compound exists as four stereoisomers due to two chiral centers in its structure. Research indicates differences in their affinities for α1-adrenoceptor subtypes. Understanding the specific activities of each isomer could be crucial for optimizing therapeutic outcomes [].
Q9: How is this compound metabolized in the body?
A9: Following administration, this compound undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include reductive denitration of the nitroxy group, hydroxylation of the benzopyran ring, and oxidative degradation of the aminohydroxypropoxy side chain [].
Q10: What are the major metabolites of this compound and their pharmacological activity?
A10: Primary metabolites include denitrothis compound, 4-hydroxythis compound, 5-hydroxythis compound, and their respective glucuronide conjugates. Denitrothis compound, lacking the nitroxy group, exhibits weaker β-blocking activity compared to this compound [, ].
Q11: What are the key in vitro models used to study the pharmacological actions of this compound?
A11: Isolated tissue preparations, particularly vascular smooth muscle from various sources like the aorta, rabbit portal vein, and ciliary arteries, are commonly used to evaluate this compound's vasorelaxant properties and its effects on adrenergic receptors [, , , ].
Q12: Has this compound demonstrated neuroprotective effects in any experimental models?
A12: Research suggests potential neuroprotective effects of this compound in various models. For example, it was shown to protect cultured retinal ganglion cells from cell death induced by glutamate and axotomy, possibly through its nitric oxide donating properties [, ].
Q13: What animal models are used to study the ocular hypotensive effects of this compound?
A13: Rabbits are a common animal model for studying the ocular hypotensive effects of this compound. Studies have investigated its effects on intraocular pressure, aqueous humor dynamics, and optic nerve head circulation in these models [, , ].
Q14: What is the primary route of administration for this compound?
A14: this compound is primarily administered topically as an ophthalmic solution for the treatment of glaucoma. This route of administration allows for direct delivery to the eye, maximizing its local effects and minimizing systemic side effects [, ].
Q15: How does this compound reach the posterior segment of the eye following topical application?
A15: Evidence suggests that following topical application, this compound reaches the posterior segment of the eye primarily through diffusion from posterior periocular tissues across the sclera. This route enables this compound to exert its effects on structures like the retina and optic nerve head [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.